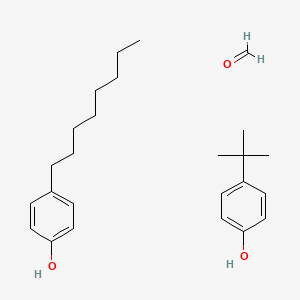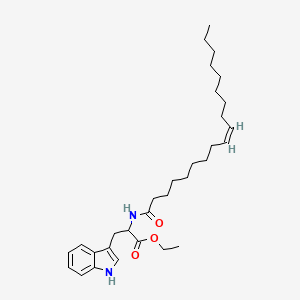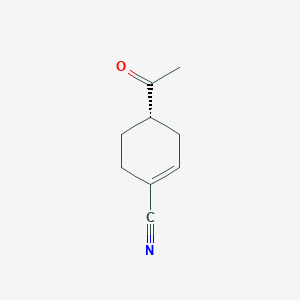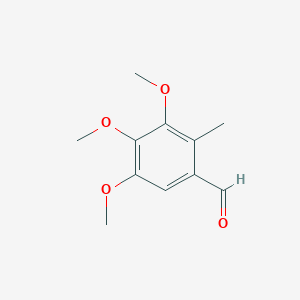
3,4,5-Trimethoxy-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxy-2-methylbenzaldehyde is an organic compound categorized as a trisubstituted aromatic aldehyde. It is known for its light yellow solid appearance and slight solubility in water. This compound is used as an intermediate in the synthesis of various pharmaceutical drugs and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Laboratory Scale:
From Vanillin: The compound can be synthesized from vanillin through a series of reactions involving methylation and oxidation.
From Eudesmic Acid’s Acyl Chloride: Another method involves the Rosenmund reduction of Eudesmic acid’s acyl chloride.
-
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Aromatic substitution reactions can occur, especially involving the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Bromine and sodium methoxide are used for nucleophilic substitution reactions.
Major Products:
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxy-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4,5-Trimethoxy-2-methylbenzaldehyde is utilized in several scientific research fields:
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is involved in the development of drugs with potential therapeutic effects.
Industry: The compound is used in the production of plastic additives and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-2-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical reactions. Its effects are mediated through the modification of molecular structures and the alteration of reaction kinetics .
Comparison with Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Similar in structure but lacks the methyl group at the 2-position.
2,3,4-Trimethoxybenzaldehyde: Differently substituted, affecting its chemical properties and reactivity.
3,4,5-Trimethoxybenzoic Acid: An oxidized form of the compound with different applications.
Uniqueness: 3,4,5-Trimethoxy-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of specialized pharmaceutical compounds and industrial chemicals .
Properties
CAS No. |
74327-91-6 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3,4,5-trimethoxy-2-methylbenzaldehyde |
InChI |
InChI=1S/C11H14O4/c1-7-8(6-12)5-9(13-2)11(15-4)10(7)14-3/h5-6H,1-4H3 |
InChI Key |
HHKQIKPHIVIJQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


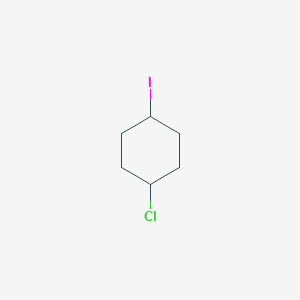
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
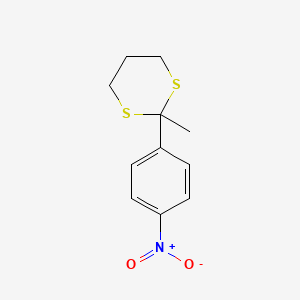

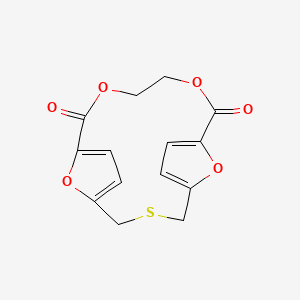
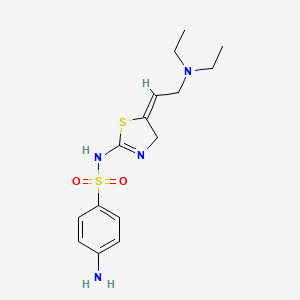

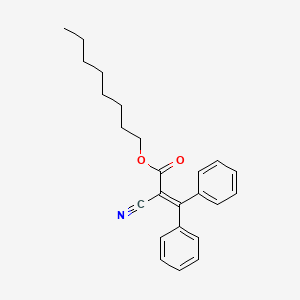
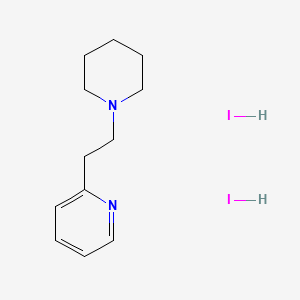
![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)
